molecular formula C9H11BFNO3 B8206303 3-(ETHYLCARBAMOYL)-2-FLUOROPHENYLBORONIC ACID

3-(ETHYLCARBAMOYL)-2-FLUOROPHENYLBORONIC ACID

Cat. No.: B8206303
M. Wt: 211.00 g/mol
InChI Key: PYZVYEMGZXJMGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(ETHYLCARBAMOYL)-2-FLUOROPHENYLBORONIC ACID is a boronic acid derivative with the molecular formula C9H11BFNO3 and a molecular weight of 210.9979432 . This compound is notable for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ETHYLCARBAMOYL)-2-FLUOROPHENYLBORONIC ACID typically involves the reaction of 2-fluorobenzeneboronic acid with ethyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(ETHYLCARBAMOYL)-2-FLUOROPHENYLBORONIC ACID undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(ETHYLCARBAMOYL)-2-FLUOROPHENYLBORONIC ACID has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    3-Fluorobenzeneboronic acid: Lacks the ethylcarbamoyl group, making it less versatile in certain reactions.

    2-Fluorobenzeneboronic acid: Similar structure but without the ethylcarbamoyl group.

    5-Ethylcarbamoyl-3-fluorobenzeneboronic acid: Positional isomer with different reactivity and applications.

Uniqueness

3-(ETHYLCARBAMOYL)-2-FLUOROPHENYLBORONIC ACID is unique due to the presence of both the ethylcarbamoyl and fluorine substituents, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in synthetic chemistry and drug development .

Properties

IUPAC Name

[3-(ethylcarbamoyl)-2-fluorophenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BFNO3/c1-2-12-9(13)6-4-3-5-7(8(6)11)10(14)15/h3-5,14-15H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZVYEMGZXJMGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)C(=O)NCC)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.